3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
CAS No.: 252026-89-4
Cat. No.: VC7182173
Molecular Formula: C18H11F3N2O4S
Molecular Weight: 408.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 252026-89-4 |
|---|---|
| Molecular Formula | C18H11F3N2O4S |
| Molecular Weight | 408.35 |
| IUPAC Name | 3-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H11F3N2O4S/c19-18(20,21)11-2-1-3-12(10-11)22-17(24)16-15(8-9-28-16)27-14-6-4-13(5-7-14)23(25)26/h1-10H,(H,22,24) |
| Standard InChI Key | VEJRZWZDSWOJQU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A thiophene ring (a five-membered heterocycle containing sulfur) at position 2.
-
A 4-nitrophenoxy group attached to the thiophene’s 3-position, introducing electron-withdrawing nitro functionality.
-
An N-[3-(trifluoromethyl)phenyl]carboxamide group at the thiophene’s 2-position, contributing hydrophobicity and metabolic stability via the trifluoromethyl substituent .
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁F₃N₂O₄S |
| Molecular Weight | 408.35 g/mol |
| IUPAC Name | 3-(4-Nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)N+[O-])C(F)(F)F |
| InChIKey | VEJRZWZDSWOJQU-UHFFFAOYSA-N |
| PubChem CID | 2765188 |
The nitro group (-NO₂) and trifluoromethyl (-CF₃) substituents impart distinct electronic effects: the former enhances electrophilicity, while the latter increases lipophilicity and resistance to oxidative degradation .
Synthesis and Structural Elucidation
Analytical Characterization
Structural confirmation would rely on:
-
NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.0–8.5 ppm), trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm), and nitro group-associated deshielding.
-
Mass Spectrometry: Molecular ion peak at m/z 408.35 (M⁺) with fragmentation patterns indicative of the nitro and trifluoromethyl groups .
Biological Activities and Mechanisms
Antimicrobial Activity
Thiophene derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) disrupt microbial cell membranes via hydrophobic interactions. A fluoro-substituted analog (CAS No. 303152-52-5) demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential broad-spectrum utility.
Antitubercular Applications
Nitro-containing thiophenes have shown promise against Mycobacterium tuberculosis. The nitro group is reduced intracellularly to reactive intermediates that disrupt mycobacterial DNA synthesis. A related compound, 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide, exhibited MIC = 2 μg/mL against H37Rv strains .
Computational and Comparative Studies
Drug-Likeness Profiling
Computational models predict favorable pharmacokinetic properties:
-
Lipophilicity (LogP): 3.2 ± 0.3 (optimal range: 2–5).
-
Polar Surface Area (PSA): 95 Ų (<140 Ų suggests good oral bioavailability) .
Structure-Activity Relationships (SAR)
Comparative analysis with analogs highlights critical substituent effects:
| Compound Modification | Biological Impact |
|---|---|
| Replacement of -NO₂ with -OCH₃ | ↓ Antitubercular activity (MIC >64 μg/mL) |
| Trifluoromethyl at meta vs. para | Meta substitution ↑ kinase inhibition by 3-fold |
| Fluoro addition to phenoxy | ↑ Membrane permeability (LogP +0.5) |
These trends underscore the necessity of the nitro group for antimicrobial efficacy and the trifluoromethyl moiety for target binding .
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields (~30%) in carboxamide coupling steps. Future work could explore microwave-assisted synthesis or flow chemistry to enhance efficiency.
Toxicity Profiling
Nitroaromatics may pose genotoxic risks via nitroreductase-mediated DNA adduct formation. Ames testing and micronucleus assays are recommended prior to in vivo studies.
Targeted Delivery Systems
Encapsulation in nanoparticulate carriers (e.g., PLGA nanoparticles) could mitigate off-target effects while enhancing tumor or microbial uptake .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume